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Ranacyclin-B-RN2

Cat. No.: B1576066
Attention: For research use only. Not for human or veterinary use.
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Description

Ranacyclin-B-RN2 is a bioactive peptide belonging to the ranacyclin family, which is characterized by a compact structure stabilized by a single disulfide bond forming a Bowman-Birk type trypsin inhibitory loop (TIL) . This class of peptides is naturally found in the skin secretions of various frog species, where they play a role in innate host defense . As a selective serine protease inhibitor, this compound exhibits potent trypsin-inhibitory activity, with research indicating an inhibitory constant (Ki) on the order of 10⁻⁶ M . Its mechanism of action involves the specific interaction of its conserved TIL domain with the active site of the trypsin enzyme, thereby regulating proteolytic processes . The primary research value of this compound lies in its application as a specific tool compound for studying protease-driven mechanisms in physiological and pathological contexts, such as inflammation, coagulation, and cancer . Furthermore, its stable, disulfide-bridged scaffold and low cytotoxicity make it a promising candidate for the development of novel therapeutic agents and as a structural template in peptide engineering . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

SALVGCGTKSYPPKPCFGR

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Ranacyclin B Rn2

Source Organism and Natural Habitat of Ranacyclin-B-RN2

This compound is a naturally occurring peptide that has been isolated from the skin secretions of the amphibian species Hylarana nigrovittata, commonly known as the Black-striped Frog. vulcanchem.com This frog is native to various regions across Southeast Asia. The skin of amphibians like Hylarana nigrovittata is a rich source of a diverse array of bioactive peptides. vulcanchem.comresearchgate.net These secretions serve as a crucial component of the frog's innate immune system, providing a first line of defense against pathogens and predators in their environment. vulcanchem.com The production of these peptides, including this compound, occurs in specialized granular glands within the skin and they are released in response to stress or injury. researchgate.netnih.gov

The ranacyclin family of peptides, to which this compound belongs, is characterized by a conserved cyclic structure. researchgate.netnih.gov Members of this family have been identified in various frog species, highlighting the evolutionary significance of these molecules in amphibian defense. For instance, Ranacyclin E and Ranacyclin T were isolated from Rana temporaria and Rana esculenta, respectively. researchgate.netresearchgate.net The presence of Ranacyclin-B-RN1 and this compound in Hylarana nigrovittata underscores the species-specific variations within this peptide family. researchgate.netresearchgate.net

Methodologies for Peptide Extraction and Purification from Biological Samples

The isolation and purification of peptides like this compound from complex biological mixtures such as amphibian skin secretions involve a multi-step process designed to separate the target peptide from other components. bio-conferences.orgresearchgate.net

Initial Extraction: The process typically begins with the collection of skin secretions, often stimulated by a mild stressor. These secretions are then subjected to initial extraction procedures. A common method involves acidification, for instance with 0.1% trifluoroacetic acid (TFA), which helps to precipitate larger proteins while keeping smaller peptides like ranacyclins in solution. sigmaaldrich.com Another approach is the use of organic solvents like acetonitrile (B52724) to achieve a similar differential precipitation. sigmaaldrich.com

Purification Techniques: Following initial extraction, a combination of chromatographic techniques is employed for purification. bio-conferences.org These methods separate peptides based on their distinct physicochemical properties. bio-conferences.orgchromatographyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for peptide purification. hplc.eu The peptide mixture is passed through a column containing a nonpolar stationary phase (like C18). sigmaaldrich.comhplc.eu A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. hplc.eu This method is highly effective in separating peptides with even minor differences in their amino acid composition. hplc.euchromatographytoday.com

Size-Exclusion Chromatography (SEC): This technique separates peptides based on their molecular size. bio-conferences.org The sample is passed through a column containing porous beads. Smaller molecules can enter the pores, leading to a longer elution time, while larger molecules are excluded and elute more quickly.

Ion-Exchange Chromatography (IEC): This method separates peptides based on their net charge. bio-conferences.org The stationary phase has charged functional groups that interact with oppositely charged peptides. Peptides are then eluted by changing the pH or salt concentration of the mobile phase.

The combination of these techniques, often in a multi-dimensional approach, allows for the isolation of highly pure peptide fractions for subsequent characterization. hplc.eu

Spectroscopic and Chromatographic Techniques for Initial Identification

Once a purified peptide fraction is obtained, various analytical techniques are used for its initial identification and characterization.

Chromatographic Identification: High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a primary tool for initial identification. chromatographyonline.comresearchgate.net The retention time of the peptide on a specific HPLC column under defined conditions provides a characteristic signature. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) offers even greater resolution and sensitivity, allowing for the separation of very similar peptides. chromatographytoday.com

Mass Spectrometry (MS): Mass spectrometry is indispensable for determining the precise molecular weight of the peptide. jove.com Tandem mass spectrometry (MS/MS) is then used to determine the amino acid sequence. jove.comnih.govnih.gov In this technique, the isolated peptide ion is fragmented, and the masses of the resulting fragment ions are measured. jove.com This fragmentation pattern provides detailed sequence information, allowing for the unambiguous identification of the peptide. jove.comnih.gov

Spectroscopic Analysis: Spectroscopic methods provide information about the peptide's secondary structure.

Circular Dichroism (CD) Spectroscopy: This technique is used to analyze the secondary structure of peptides in solution. By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy can estimate the proportions of alpha-helix, beta-sheet, and random coil structures within the peptide. nih.gov

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This method also provides information about the secondary structure of peptides, particularly in a membrane-mimicking environment. nih.gov

The collective data from these chromatographic and spectroscopic techniques allows for the comprehensive initial characterization of a novel peptide like this compound, including its primary sequence and secondary structural features. nih.gov

Primary and Secondary Structural Elucidation of Ranacyclin B Rn2

Determination of the Amino Acid Sequence of Ranacyclin-B-RN2

The precise amino acid sequence of a peptide is fundamental to understanding its structure and function. While the specific sequence for this compound is not detailed in the reviewed literature, the methodology for its determination follows established biochemical protocols. Typically, this involves a combination of automated Edman degradation for N-terminal sequencing and mass spectrometry (MS) to ascertain the peptide's molecular weight and confirm the sequence. For peptides derived from cDNA libraries, the amino acid sequence is predicted from the nucleotide sequence. nih.gov

For context, a closely related peptide from the same species, Ranacyclin-B-RN1, has the primary structure SALVGCWTKSYPPKPCFGR. nih.gov It is highly probable that this compound possesses a sequence with a high degree of similarity, a characteristic of peptide families isolated from a single species.

Disulfide Bond Connectivity and Cyclization in this compound

A defining characteristic of the ranacyclin family, including this compound, is its cyclic structure, which is formed by a single intramolecular disulfide bond. vulcanchem.com This covalent linkage is a hallmark of the family, creating a cyclic undecapeptide region. nih.govmdpi.com This structural feature is crucial for the peptide's stability and its mode of action.

The disulfide bridge is formed between two cysteine (Cys) residues. Across the ranacyclin family, there is a nearly entirely conserved region of 13 amino acids where the disulfide bridge connects the Cys residue at position 5 to the Cys at position 15. nih.govmdpi.com This Cys5-Cys15 connectivity imposes significant conformational constraints on the peptide, influencing its interaction with microbial membranes. This cyclic domain is considered critical for the antimicrobial and protease inhibitory functions observed in ranacyclins. vulcanchem.com

Conformational Analysis: Predicted and Experimentally Derived Secondary Structures

Spectroscopic methods such as Circular Dichroism (CD) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are instrumental in determining the secondary structure of peptides like ranacyclins. nih.govweizmann.ac.il Studies on the ranacyclin family reveal a notable feature: they tend to adopt a significant portion of a random coil structure, particularly when interacting with membranes. nih.govnih.govweizmann.ac.ilacs.org This is somewhat unusual compared to many other antimicrobial peptides that form well-defined alpha-helical or beta-sheet structures.

For instance, analysis of Ranacyclin E and pLR showed they adopt up to 70% random coil structure in a membrane environment, while Ranacyclin T shows about 50%. nih.govweizmann.ac.ilacs.org Predictive algorithms, such as the GOR IV method, have also been used to forecast the secondary structure of ranacyclins. nih.govresearchgate.net The predicted secondary structure for the closely related Ranacyclin-B-RN1 is predominantly random coil (89.47%) with a smaller segment of extended strand (10.53%). nih.gov It is anticipated that this compound exhibits a similar conformational profile, dominated by a random coil structure. The ability to remain partially unstructured may be key to its mechanism of inserting into and disrupting the lipid bilayer of microbial membranes. nih.govacs.org

FeatureDescription
Dominant Secondary Structure Random Coil nih.govnih.govacs.org
Analytical Methods Circular Dichroism (CD), ATR-FTIR Spectroscopy nih.govweizmann.ac.il
Predicted Structure (based on family) High percentage of random coil, with potential for small extended strand regions. nih.gov

Structural Homology and Divergence within the Ranacyclin Family

The ranacyclin family exhibits a high degree of structural homology, sharing a common evolutionary origin evidenced by similarities in their gene structures. vulcanchem.com Members of this family, which includes this compound, Ranacyclin-B-RN1, Ranacyclin-E, Ranacyclin-T, and pLR, typically consist of 13 to 30 amino acid residues, with many being 17-mers. nih.govnih.govacs.org

Biosynthetic Pathways and Gene Encoding of Ranacyclin B Rn2

Identification and Analysis of Precursor cDNA and Gene Sequences

The journey of Ranacyclin-B-RN2 begins with its genetic code. Like other amphibian antimicrobial peptides, this compound is synthesized as a larger precursor protein, a common strategy that ensures the peptide is safely stored in an inactive form until needed. researchgate.netnih.gov The primary structure of the mature this compound peptide has been identified as SALVGCGTKSYPPKPCFGR. nih.gov

While the specific cDNA sequence for this compound is not yet publicly available, analysis of closely related ranacyclins, such as Ranacyclin-NF from Pelophylax nigromaculatus, provides a well-established model for its precursor structure. mdpi.complos.org This precursor protein is typically organized into three distinct domains:

A Signal Peptide: This initial sequence of approximately 22 amino acids acts as a molecular "zip code," directing the nascent polypeptide chain into the endoplasmic reticulum for secretion.

An Acidic Spacer Region: Following the signal peptide is an acidic pro-region. This highly acidic sequence is thought to play a role in preventing the mature peptide from exhibiting its biological activity prematurely within the host's cells. It often terminates with a specific cleavage site recognized by processing enzymes.

The Mature Peptide Sequence: This is the final, biologically active form of this compound.

The precursor structure of a related ranacyclin, RNF, deduced from its cDNA, consists of 63 amino acid residues, including a 22-residue signal peptide and a 21-residue acidic spacer. mdpi.complos.org It is highly probable that the precursor for this compound follows a similar structural organization.

Table 1: Deduced Precursor Structure of a Model Ranacyclin (RNF)

Precursor RegionLength (Amino Acids)Function
Signal Peptide~22Directs the precursor to the secretory pathway.
Acidic Spacer~21Maintains the mature peptide in an inactive state and may aid in proper folding; contains the cleavage site.
Mature Peptide17The final, biologically active antimicrobial peptide.

Data for this table is based on the precursor structure of the related Ranacyclin-NF. mdpi.complos.org

Molecular Mechanisms of Gene Expression in Dermal Glandular Cells

This compound is synthesized within specialized serous glands in the frog's skin, which act as reservoirs for these defense peptides. nih.govimrpress.com The expression of antimicrobial peptide genes in these glands is a tightly regulated process, often triggered by external stimuli such as injury or infection. nih.gov

While the specific regulatory elements for the this compound gene have not been detailed, studies on other amphibian antimicrobial peptides suggest the involvement of conserved signaling pathways. The promoter regions of genes encoding these peptides often contain recognition sites for nuclear factors, indicating a complex transcriptional control. researchgate.netnih.gov One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. researchgate.net This pathway is a cornerstone of the innate immune response in many vertebrates. It is plausible that the gene encoding this compound is also under the control of NF-κB or similar transcription factors, allowing for a rapid and robust response to pathogenic threats.

Post-Translational Modifications and Maturation Processes of this compound

The transformation from an inactive precursor to a potent antimicrobial peptide involves a series of precise post-translational modifications (PTMs). thermofisher.com These modifications are crucial for the structure and function of this compound.

The maturation process likely involves the following key steps:

Proteolytic Cleavage: The precursor protein is cleaved by specific endoproteases to release the mature peptide from the signal peptide and the acidic spacer region. In many amphibian peptides, this cleavage occurs at a dibasic amino acid site, such as Lysine-Arginine (-KR-). mdpi.com

Disulfide Bond Formation: A hallmark of the ranacyclin family is a cyclic structure formed by an intramolecular disulfide bridge. nih.gov In this compound, this bond forms between the two cysteine residues at positions 5 and 15 of the mature peptide. This cyclization is critical for its structural stability and biological activity.

C-terminal Amidation: While not definitively confirmed for this compound, many amphibian peptides undergo C-terminal amidation. researchgate.net This modification, where the C-terminal carboxyl group is converted to an amide, can enhance the peptide's stability and antimicrobial potency. The presence of a glycine (B1666218) residue following the mature peptide sequence in the precursor often serves as the signal for amidation.

Table 2: Key Post-Translational Modifications in Ranacyclin Biosynthesis

ModificationDescriptionProbable Site in this compound Precursor
Proteolytic CleavageEnzymatic removal of the signal peptide and acidic spacer.N-terminus of the mature peptide sequence
Disulfide Bond FormationCovalent linkage between two cysteine residues, creating a cyclic structure.Between Cys5 and Cys15
C-terminal AmidationConversion of the C-terminal carboxyl group to an amide.C-terminus of the mature peptide

Comparative Genomics and Evolutionary Aspects of Ranacyclin Biosynthesis

The diversity of antimicrobial peptides found in amphibian skin is a testament to a dynamic evolutionary history, primarily driven by gene duplication and subsequent divergence. researchgate.net The ranacyclin family is a clear example of this process.

Comparative analysis of the amino acid sequences of different ranacyclins reveals a highly conserved core region within the cyclic loop, which is essential for their antimicrobial activity. nih.govresearchgate.net However, variations in the amino acids both within and outside this loop contribute to the different antimicrobial spectra observed among family members. For instance, Ranacyclin-B-RN1 and this compound, both from Hylarana nigrovittata, differ by only a single amino acid yet exhibit different potencies. nih.gov

Phylogenetic analyses of the ranacyclin gene family would likely show clusters of closely related genes that have arisen from duplication events. nih.gov These duplicated genes are then subject to different selective pressures, allowing them to evolve new or more specialized functions. This evolutionary strategy has enabled frogs to develop a complex and adaptable chemical defense system against a wide range of pathogens. The alignment of precursor sequences from different ranacyclins highlights conserved regions in the signal peptide and processing sites, while showing more variability in the mature peptide sequence, reflecting this evolutionary tinkering. researchgate.net

Molecular Mechanisms of Action of Ranacyclin B Rn2

Biophysical Interactions with Model Biological Membranes

The initial and most critical step in the antimicrobial action of Ranacyclin-B-RN2 is its interaction with the bacterial cell membrane. frontiersin.org Studies on ranacyclins and other related α-helical AMPs utilize model lipid membranes, such as liposomes and lipid bilayers, to elucidate the molecular details of these interactions. researchgate.netnih.govconicet.gov.ar These models allow for a controlled investigation of how the peptide binds to, inserts into, and ultimately compromises the membrane barrier. The interaction is generally understood as a two-step process: initial electrostatic attraction to the membrane surface followed by insertion into the lipid core. conicet.gov.arconicet.gov.ar While many AMPs are drawn to the net negative charge of bacterial membranes, some ranacyclins have shown the ability to bind to both negatively charged and neutral zwitterionic membranes, suggesting a primary interaction with the hydrophobic core of the membrane. researchgate.netnih.gov

Three principal models are proposed to describe the subsequent permeation of the membrane by α-helical AMPs like ranacyclins. nih.gov

In the barrel-stave model, positively charged AMPs are first attracted to the negatively charged surface of the bacterial membrane. researchgate.net Once a sufficient concentration of peptide monomers has accumulated, they insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. nih.gov These inserted peptides then aggregate to form a transmembrane pore or channel, akin to the staves of a barrel. The hydrophobic surfaces of the peptides face outward, interacting with the lipid tails of the membrane, while their hydrophilic surfaces face inward, forming the lumen of the aqueous channel. nih.gov This pore allows for the unregulated passage of water and ions, disrupting cellular homeostasis. researchgate.netnih.gov

According to the carpet model, AMPs first accumulate on the surface of the microbial membrane, lying parallel to the lipid headgroups and effectively coating it like a carpet. researchgate.netnih.gov This binding is driven by electrostatic interactions. researchgate.net Once a threshold concentration is reached, the peptides cause significant stress and thinning of the membrane, leading to a detergent-like effect that disrupts the bilayer's integrity. researchgate.netimrpress.com This can lead to the formation of transient pores or the complete disintegration of the membrane into micelle-like structures, causing leakage of cellular contents and cell death. researchgate.netnih.gov

The toroidal pore model presents a variation of the barrel-stave mechanism. In this model, the aggregated AMPs, along with the lipid headgroups, bend continuously from the outer leaflet to the inner leaflet of the membrane. nih.gov This creates a pore where the peptide helices are always associated with the lipid headgroups, forming a super-structured channel lined by both the hydrophilic faces of the peptides and the polar heads of the phospholipids. researchgate.netnih.gov This arrangement results in a loss of cytoplasmic contents and subsequent cell death. researchgate.netnih.gov

Permeation ModelPeptide OrientationMechanism of DisruptionRole of Lipids
Barrel-StavePerpendicular to membraneFormation of stable, peptide-lined poresLipid core provides hydrophobic environment for peptides
CarpetParallel to membrane surfaceDetergent-like membrane dissolution at high peptide concentrationMembrane is disrupted into micelle-like structures
Toroidal PorePerpendicular, with lipid curvatureFormation of pores lined by both peptides and lipid headgroupsLipid headgroups bend inward to line the pore

The ability of this compound to effectively engage with and disrupt microbial membranes is dictated by several key physicochemical properties of the peptide itself. arxiv.org

Net Charge: Frog skin AMPs typically possess a net positive charge due to the presence of basic amino acids. imrpress.com This cationic nature facilitates the initial, long-range electrostatic attraction to the predominantly anionic surfaces of bacterial membranes, which are rich in negatively charged molecules. imrpress.comfrontiersin.org This initial binding step concentrates the peptide at the site of action. frontiersin.org

Hydrophobicity: The presence of a high proportion of hydrophobic amino acids (often at least 50%) is a crucial feature. imrpress.com While the net charge governs the initial attraction, hydrophobicity drives the partitioning and insertion of the peptide from the aqueous environment into the non-polar, lipid core of the membrane. frontiersin.orgconicet.gov.ar Studies on the ranacyclin family have indicated that they interact primarily with the hydrophobic core of the cell membrane. researchgate.net This strong hydrophobic interaction allows them to intercalate into both zwitterionic (like eukaryotic cells) and negatively charged (like bacterial cells) membrane vesicles. researchgate.netnih.gov

Amphipathicity: Perhaps the most critical property is amphipathicity, which refers to the spatial separation of hydrophobic and hydrophilic residues within the peptide's secondary structure, such as an α-helix. arxiv.org This creates a molecule with two distinct faces: a positively charged, polar face and a non-polar, hydrophobic face. frontiersin.org Upon binding to a membrane, the peptide helix aligns so that its hydrophobic face interacts with the lipid tails and its hydrophilic face can interact with the aqueous environment or the lipid headgroups. imrpress.com The degree of amphipathicity is often quantified by the hydrophobic moment, and it is a governing factor in antimicrobial activity. researchgate.net

PropertyRole in Membrane InteractionPrimary Function
Net Positive ChargeInitial attraction to the negatively charged bacterial membrane surfaceTargeting & Binding
HydrophobicityDrives insertion into the non-polar lipid bilayer coreInsertion & Partitioning
AmphipathicityEnables stable pore formation and membrane disruption by separating polar and non-polar domainsPermeation & Disruption

Membrane Permeation Models: Toroidal Pore Formation

Impact on Microbial Cellular Integrity and Physiology

The formation of pores and the disruption of the membrane bilayer by this compound have immediate and catastrophic consequences for the target microbial cell. libretexts.org The primary function of the cell membrane as a selective barrier is compromised, leading to a loss of cellular integrity and vital physiological functions. nih.gov

A healthy bacterial cell maintains a crucial electrochemical gradient, or membrane potential, across its cytoplasmic membrane. libretexts.org This potential is essential for numerous cellular processes, including ATP synthesis, nutrient transport, and environmental signaling. The pores and defects created by this compound form non-selective channels that allow for the uncontrolled flow of ions (e.g., K+, Na+, H+) across the membrane. libretexts.org

This leads to a rapid depolarization and collapse of the membrane potential. libretexts.org The loss of this potential and the disruption of ion homeostasis have a crippling effect on the cell, inhibiting the synthesis of essential macromolecules like proteins, DNA, and RNA, which ultimately results in bacterial cell death. libretexts.orgnih.gov This mechanism of causing physical disruption to the membrane is a key advantage for AMPs, as it is difficult for bacteria to develop resistance against such a mode of action compared to antibiotics that target specific enzymes. imrpress.com

Inhibition of Essential Intracellular Macromolecular Synthesis (DNA, RNA, Protein)

The antimicrobial action of many peptides, including those in the ranacyclin family, often involves the disruption of the bacterial cell membrane. This initial damage can lead to a cascade of downstream effects, including the cessation of essential intracellular processes such as the synthesis of DNA, RNA, and proteins.

While direct evidence specifically detailing the inhibition of macromolecular synthesis by this compound is limited, the broader understanding of antimicrobial peptides (AMPs) suggests that this inhibition is often a secondary consequence of membrane permeabilization. researchgate.netimrpress.com The disruption of the cell membrane leads to the leakage of vital cellular components, such as ions and ATP, and the dissipation of the membrane potential. These events are catastrophic for the cell and would inherently halt energy-dependent processes like the synthesis of nucleic acids and proteins. mdpi.com

Some antimicrobial peptides are known to have specific intracellular targets, such as ribosomes or nucleic acids, leading to the direct inhibition of protein or DNA/RNA synthesis. mdpi.commdpi.com For instance, some peptides can translocate across the bacterial membrane and interfere with the cellular machinery responsible for these synthetic processes. However, current research on the ranacyclin family, including this compound, primarily points towards a mechanism initiated at the cell membrane. nih.govnih.gov Studies on ranacyclins suggest they interact with and insert into the hydrophobic core of the cell membrane, leading to permeation. nih.gov This action would indirectly but effectively shut down macromolecular synthesis.

Modulation of Microbial Metabolic Pathways

The disruption of microbial metabolic pathways is a key outcome of the antimicrobial action of this compound. The primary mechanism, membrane disruption, fundamentally cripples the metabolic activity of the target bacterium. The cell membrane is a critical site for many metabolic processes, including the electron transport chain and ATP synthesis. By compromising the integrity of the membrane, this compound effectively shuts down cellular respiration and energy production.

As a Bowman-Birk type inhibitor, this compound also possesses protease inhibitory activity. vulcanchem.comnih.gov While this function is well-characterized in the context of host defense against proteases, it could also contribute to its antimicrobial action by inhibiting extracellular proteases produced by bacteria. These bacterial proteases can be virulence factors, involved in nutrient acquisition and tissue degradation. By inhibiting these enzymes, this compound could modulate the metabolic capabilities of the invading pathogen. However, the primary antimicrobial effect is more commonly attributed to direct action on the bacterial cell.

The table below summarizes the known antimicrobial activities of this compound and related ranacyclins against various microorganisms. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Antimicrobial Activity of Ranacyclin Peptides

Compound Name Target Microorganism MIC (µM)
This compound Staphylococcus aureus 12.7 nih.gov
Ranacyclin-B-RN1 Staphylococcus aureus 6 nih.gov
Ranacyclin E Yersinia pseudotuberculosis YP III 9 nih.gov
Bacillus megaterium Bm11 3 nih.gov
Sarcina lentus 7 nih.gov
Micrococcus luteus 5 nih.gov
Candida tropicalis 7.4 nih.gov
Candida guiller-mondii 3.4 nih.gov
Ranacyclin T Escherichia coli D21 30 nih.gov
Yersinia pseudotuberculosis YP III 5 nih.gov
Bacillus megaterium Bm11 3 nih.gov
Sarcina lentus 10 nih.gov
Micrococcus luteus 8 nih.gov
Candida albicans ATCC 10231 22 nih.gov
Candida tropicalis 14 nih.gov
Candida guiller-mondii 1 nih.gov

Structure Activity Relationship Sar Studies of Ranacyclin B Rn2 and Its Analogues

Systematic Mutagenesis and Truncation Studies on Ranacyclin-B-RN2 Activity

For this compound, it is hypothesized that truncation of either the N- or C-terminal regions outside the conserved cyclic core would likely impact its biological activity. Such modifications could disrupt the peptide's amphiphilicity, which is often important for antimicrobial action, or alter its interaction with target proteases.

Influence of Specific Amino Acid Residues on Biological Function

The biological function of ranacyclins is highly dependent on their primary amino acid sequence. A hallmark of this peptide family is a nearly conserved 13-amino acid region that includes a Cys5-Cys15 disulfide bridge, forming a cyclic undecapeptide. researchgate.net Within this region, the sequence GCWTKSXXPKPC is critical for maintaining structural integrity and is implicated in both antimicrobial and trypsin-inhibitory activities. researchgate.net

This compound and its analogue, Ranacyclin-B-RN1, also isolated from Hylarana nigrovittata, exhibit inhibitory effects on the growth of Staphylococcus aureus. researchgate.netnih.gov The subtle differences in their amino acid sequences are responsible for the observed variations in their minimum inhibitory concentrations (MIC).

Table 1: Ranacyclin-B Analogues and their Activity

Peptide NamePrimary StructureOrganismTargetActivity (MIC)
Ranacyclin-B-RN1SALVGCWTKSYPPKPCFGRHylarana nigrovittataS. aureus6 µM researchgate.netnih.gov
This compoundGFLSGCWTKSYPPKPCFGRHylarana nigrovittataS. aureus12.7 µM researchgate.netnih.gov

The data indicates that the N-terminal residues (SALVG in RN1 versus GFLSG in RN2) play a role in modulating the potency of the antimicrobial effect against S. aureus.

Significance of the Cyclic Structure and Disulfide Bond in Activity and Conformational Stability

The cyclic structure, formed by an intramolecular disulfide bond, is a defining feature of ranacyclins and is critical for their biological activity and stability. vulcanchem.comnih.gov This covalent linkage imposes conformational constraints on the peptide backbone, resulting in a more rigid and stable three-dimensional structure. vulcanchem.com This stability is advantageous in physiological environments where peptides can be susceptible to degradation by proteases.

The cyclic domain is directly involved in the peptide's antimicrobial and protease inhibitory functions. vulcanchem.com For other amphibian antimicrobial peptides like brevinins and esculentins, a similar C-terminal cyclic structure, often referred to as the "Rana-box," is essential for their biological activities. vulcanchem.comnih.gov Disruption of this disulfide bond, for instance through reduction and alkylation, in related peptides has been shown to significantly decrease or abolish their activity, highlighting the structural importance of this feature.

Correlation between Secondary Structural Elements and Biological Potency

For instance, in ranatuerins, another class of amphibian peptides, the presence of a β-sheet structure is crucial for their antibacterial activity. nih.gov It is plausible that the biological potency of this compound is also correlated with its ability to adopt a specific and stable conformation, influenced by its secondary structural elements, when interacting with its biological targets. The cyclic nature of the peptide likely serves to pre-organize the molecule into a bioactive conformation.

Design and Evaluation of this compound Mimics and Peptidomimetics

The design and evaluation of mimics and peptidomimetics of this compound represent a rational approach to developing novel therapeutic agents. While specific examples for this compound are not found in the reviewed literature, the principles for such design are well-established. The goal of creating peptidomimetics is to replicate the essential pharmacophoric features of the parent peptide in a more stable and orally bioavailable format.

Strategies would involve:

Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold that maintains the spatial orientation of key amino acid side chains.

Stabilization: Introducing modifications to enhance resistance to proteolytic degradation, such as the use of D-amino acids, N-methylation, or the incorporation of unnatural amino acids.

Cyclic Analogues: Synthesizing smaller, more constrained cyclic analogues that retain the bioactive conformation of the critical binding loop.

The evaluation of such mimics would involve a battery of in vitro assays to assess their antimicrobial and protease inhibitory activities, followed by studies to determine their stability, toxicity, and pharmacokinetic profiles. The rational design of these molecules would be greatly aided by detailed structural information of this compound, obtainable through techniques like NMR spectroscopy or X-ray crystallography. vulcanchem.com

Advanced Methodologies for Structural and Mechanistic Characterization of Ranacyclin B Rn2

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Membrane Interactions

ATR-FTIR spectroscopy is a surface-sensitive technique ideal for studying the structure and orientation of peptides when interacting with lipid membranes. nih.govnih.govspringernature.com By analyzing the amide I and II vibrational bands of the peptide backbone, detailed information about secondary structure can be obtained. nih.govresearchgate.net Furthermore, using polarized infrared light, the orientation of the peptide relative to the membrane normal can be determined. nih.govresearchgate.net

In the context of ranacyclins, ATR-FTIR has been used to corroborate CD spectroscopy findings. Studies on Ranacyclin E and T confirmed that they maintain a largely random coil structure upon binding to lipid bilayers. acs.orgnih.gov This technique can also provide insights into the peptide's effect on the lipid components of the membrane. By monitoring the vibrational frequencies of the lipid acyl chains, it is possible to detect changes in membrane fluidity and order upon peptide binding and insertion. scholaris.ca For many antimicrobial peptides, interaction with the membrane leads to a disordering of the lipid acyl chains, which is a hallmark of membrane disruption. researchgate.net

Tryptophan Fluorescence Spectroscopy for Membrane Binding and Insertion

Tryptophan fluorescence spectroscopy is a highly sensitive method for probing the local environment of tryptophan residues within a peptide. mdpi.com The fluorescence emission spectrum of tryptophan is exquisitely sensitive to the polarity of its surroundings; as the residue moves from a polar aqueous environment to a nonpolar lipid environment within a membrane, a characteristic blue shift (a shift to shorter wavelengths) in its maximum emission wavelength is observed. mdpi.comresearchgate.net

This technique is particularly useful for studying the membrane binding and insertion of peptides like Ranacyclin-B-RN2, assuming it contains or is modified to contain a tryptophan residue. By titrating a peptide solution with lipid vesicles of varying compositions (e.g., zwitterionic to mimic eukaryotic cells and negatively charged to mimic bacterial cells), one can monitor the blue shift to determine binding affinity and the extent of insertion. researchgate.netnih.gov

For the ranacyclin family, tryptophan fluorescence studies on Ranacyclin E and T demonstrated that they bind to both zwitterionic and negatively charged membranes. acs.orgnih.gov This suggests a potentially broad spectrum of activity or a mechanism that is not solely dependent on electrostatic attraction. Quenching experiments, using soluble quenchers like acrylamide, can further refine the understanding of the tryptophan residue's position, revealing whether it is deeply buried in the membrane core or remains more exposed at the interface. nih.govmdpi.com

Surface Plasmon Resonance (SPR) for Quantitative Binding Kinetics with Biomembranes

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for quantifying the binding kinetics and affinity between a molecule in solution (the analyte) and a molecule immobilized on a sensor surface (the ligand). researchgate.netnih.gov In the study of antimicrobial peptides, a lipid bilayer mimicking a cell membrane is immobilized on the sensor chip, and the peptide is flowed over the surface. nih.govjst.go.jp

SPR provides detailed kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov This quantitative data is invaluable for comparing the binding of this compound to different types of membranes (e.g., bacterial vs. mammalian models) and for understanding how modifications to the peptide sequence affect its membrane-binding properties.

Studies on Ranacyclin E and T utilized SPR to confirm that these peptides bind effectively to both zwitterionic and negatively charged model membranes, which was consistent with the tryptophan fluorescence data. acs.orgnih.gov This multi-technique approach provides a more robust understanding of the peptide-membrane interaction.

Table 2: Representative SPR Kinetic Parameters for Peptide-Membrane Interactions

PeptideMembrane ModelAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Affinity (Kₑ) (M)
Generic AMPBacterial Mimic (Anionic)1 x 10⁵1 x 10⁻³1 x 10⁻⁸
Generic AMPMammalian Mimic (Zwitterionic)5 x 10³1 x 10⁻²2 x 10⁻⁶

Note: This table presents typical values for a generic antimicrobial peptide (AMP) to illustrate the data obtained from SPR analysis, as specific kinetic constants for ranacyclins were not available in the searched literature.

Transmission Electron Microscopy (TEM) for Visualization of Membrane Disruption

Transmission Electron Microscopy (TEM) is a powerful imaging technique that can visualize the ultrastructural changes in cells or model vesicles upon treatment with an antimicrobial peptide. This provides direct visual evidence of the peptide's mechanism of action at the membrane level.

When applied to bacteria treated with membrane-active peptides, TEM can reveal a range of effects, including the formation of pores, blebbing of the membrane, and complete cell lysis. For model systems like liposomes or bacterial spheroplasts (bacteria with their cell wall removed), TEM can show how peptides like ranacyclins induce membrane permeation. In the case of Ranacyclin E and T, TEM studies revealed that they cause membrane permeation and the formation of transmembrane pores without causing gross damage to the bacterial cell wall. acs.orgnih.gov This suggests a mechanism that targets the cytoplasmic membrane specifically.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Three-Dimensional Structure Determination in Membrane-Mimicking Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution three-dimensional structure of peptides in solution, including membrane-mimicking environments like detergent micelles (e.g., DPC, SDS) or bicelles. nanoqam.cauomustansiriyah.edu.iq By analyzing the nuclear Overhauser effects (NOEs) between protons that are close in space, a set of distance restraints can be generated and used to calculate the peptide's 3D structure. researchgate.netnih.gov

Determining the structure of this compound in a membrane-like environment is crucial, as the structure is intimately linked to its function. While a random coil conformation might dominate, as suggested by CD and FTIR data for its homologues, NMR can reveal if any specific, transient, or localized structural motifs are present that could be important for activity. The use of isotope-labeled peptides (with ¹⁵N and ¹³C) can greatly enhance the resolution and detail of the structural information obtained. researchgate.netnih.gov Although a high-resolution structure for this compound has not yet been deposited in the Protein Data Bank, this methodology remains essential for a complete structural characterization. vulcanchem.com

Computational Chemistry: Molecular Docking, Molecular Dynamics Simulations, and De Novo Peptide Design

Computational chemistry provides powerful in silico tools to complement experimental data and offer a molecular-level understanding of peptide-membrane interactions. vulcanchem.commdpi.com

Molecular Docking: This technique can predict the preferred binding orientation of a peptide to a lipid bilayer or a specific receptor. For this compound, docking studies could help identify the most favorable interactions between the peptide's amino acid residues and the lipid headgroups of the membrane.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the peptide and the membrane over time, providing dynamic insights into the process of binding, insertion, and pore formation. mdpi.com These simulations can visualize how the peptide perturbs the lipid bilayer, its effect on membrane thickness and fluidity, and the stability of its secondary structure within the membrane.

De Novo Peptide Design: Based on the structural and mechanistic information gathered from the techniques above, computational methods can be used to design new peptides (de novo design). By understanding the structure-activity relationship of this compound, new sequences can be proposed with potentially enhanced antimicrobial activity, greater specificity for bacterial membranes, or improved stability. nih.gov

Chemical Synthesis and Derivatization Strategies for Ranacyclin B Rn2

Solid-Phase Peptide Synthesis (SPPS) Protocols for Ranacyclin-B-RN2

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the production of synthetic peptides and is highly applicable to the synthesis of this compound. biotage.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach for SPPS. nih.govdu.ac.in

The synthesis of a cysteine-rich peptide like this compound necessitates careful selection of cysteine-protecting groups to manage the formation of the crucial disulfide bond. Orthogonal protecting groups are employed to allow for selective deprotection and disulfide bond formation. For instance, a combination of Trityl (Trt) and Acetamidomethyl (Acm) groups can be used. The Trt groups can be removed under mildly acidic conditions to form the first disulfide bond, while the Acm groups are cleaved later using a different reagent like iodine to form the second bond. mdpi.comresearchgate.net

A general SPPS protocol for a ranacyclin-like peptide would involve the following steps:

Resin Selection and Loading: A suitable resin, such as a Rink amide resin for a C-terminally amidated peptide, is chosen. mdpi.com The first Fmoc-protected amino acid is then coupled to the resin. du.ac.in

Iterative Deprotection and Coupling: The Fmoc group of the resin-bound amino acid is removed using a piperidine (B6355638) solution. The next Fmoc-protected amino acid is then activated by a coupling reagent (e.g., HBTU, HATU) and added to the deprotected N-terminus of the growing peptide chain. creative-peptides.comgyrosproteintechnologies.com This cycle is repeated for each amino acid in the sequence.

Cleavage and Global Deprotection: Once the linear peptide chain is assembled, it is cleaved from the resin support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. gyrosproteintechnologies.com This step also removes the side-chain protecting groups, except for those intended for later modification.

Cyclization and Oxidation: The linear peptide is then subjected to conditions that facilitate the formation of the intramolecular disulfide bond. This is often achieved through oxidation in a dilute solution to favor intramolecular over intermolecular reactions.

Table 1: Common Cysteine Protecting Groups in Fmoc-SPPS

Protecting Group Abbreviation Cleavage Condition Orthogonal To
Trityl Trt Mild acid (e.g., 1-5% TFA) Acm, StBu
Acetamidomethyl Acm Iodine, Silver (I) Trt, Mmt
tert-Butyl tBu Strong acid (e.g., TFA) Trt, Acm
4-Methoxytrityl Mmt Very mild acid (e.g., 1% TFA in DCM) Trt, Acm

Solution-Phase Peptide Synthesis Approaches for Complex Ranacyclin Structures

While SPPS is dominant, solution-phase peptide synthesis (SPPS) offers advantages for the large-scale production of shorter peptides and for the synthesis of complex, structurally constrained peptides like ranacyclins. imrpress.com In solution-phase synthesis, the peptide fragments are synthesized entirely in solution, purified at each step, and then ligated together. biotage.com

This approach can be particularly useful for producing fragments of the this compound sequence, which can then be coupled to form the final linear peptide. This "convergent" strategy can lead to higher purity of the final product compared to a "linear" SPPS approach, as impurities can be removed at each fragment coupling step. However, it is generally more time-consuming and labor-intensive than SPPS. biotage.com The synthesis of Bowman-Birk inhibitors, a family to which ranacyclins belong, has been accomplished using a combination of solution-phase and solid-phase techniques.

Chemoenzymatic Synthesis Methodologies for Peptide Analogues

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. This approach is particularly valuable for achieving specific modifications and for the cyclization of peptides under mild conditions, which can be beneficial for complex molecules like this compound. researchgate.netasm.org

For instance, enzymes like sortase A can be used to ligate peptide fragments in a process known as sortase-mediated ligation. acs.org This method allows for the joining of a peptide with a C-terminal LPXTG motif to another peptide with an N-terminal glycine (B1666218) residue. This can be a powerful tool for creating analogues of this compound or for introducing specific labels.

Another chemoenzymatic strategy involves the use of thioesterase domains from non-ribosomal peptide synthetases (NRPS). These enzymes can catalyze the head-to-tail cyclization of chemically synthesized linear peptides, offering a highly efficient and regioselective method for producing cyclic peptides. asm.orgresearchgate.netnih.gov This approach could be adapted for the cyclization of the this compound backbone.

Strategies for Site-Specific Chemical Modifications and Bioconjugation

The functionalization of this compound through site-specific chemical modifications can be used to enhance its therapeutic properties, such as stability, targeting, or to attach imaging agents. mdpi.com Cysteine residues are often targeted for such modifications due to the unique reactivity of their thiol groups. rsc.org

Strategies for modification include:

Maleimide Chemistry: The thiol group of a cysteine residue can react with a maleimide-functionalized molecule to form a stable thioether bond. This is a widely used method for attaching drugs, polymers (like PEG), or fluorescent labels.

"Click Chemistry": The introduction of non-natural amino acids containing azide (B81097) or alkyne functionalities into the peptide sequence via SPPS allows for subsequent modification using copper-catalyzed azide-alkyne cycloaddition (CuAAC). asm.org This provides a highly specific and efficient way to conjugate a wide range of molecules.

Native Chemical Ligation (NCL): This technique allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. This method is invaluable for the synthesis of larger proteins and for introducing modifications at the ligation site.

Bioconjugation of antimicrobial peptides like ranacyclins with other molecules, such as cell-penetrating peptides or guanidine (B92328) compounds, has been shown to enhance their activity. mdpi.comacs.org These conjugations can be achieved using the site-specific modification techniques described above. For example, a cell-penetrating peptide could be attached to this compound to improve its ability to enter target cells. mdpi.com

Process Optimization for Scalable Production of this compound

The transition from laboratory-scale synthesis to large-scale production of a peptide therapeutic like this compound requires significant process optimization to ensure cost-effectiveness, purity, and consistency. international-biopharma.comcambrex.comoutsourcedpharma.com

Key areas for optimization in SPPS include: creative-peptides.comgyrosproteintechnologies.com

Resin and Linker Selection: Choosing a resin with the optimal loading capacity and swelling properties for the specific peptide sequence. csic.es

Coupling Reagents: Utilizing more efficient and less expensive coupling reagents, and optimizing their equivalents to minimize waste and side reactions.

Solvent Usage: Reducing the volume of solvents like DMF, which is a major cost and environmental concern, by using more concentrated reagents or alternative solvents. creative-peptides.com

Automation and Flow Chemistry: Employing automated peptide synthesizers and exploring continuous flow technologies can significantly improve efficiency and consistency for large-scale production. vapourtec.com

For solution-phase synthesis, optimization focuses on improving reaction yields, simplifying purification steps, and developing robust crystallization methods for intermediates and the final product. cambrex.comoutsourcedpharma.com The global peptide therapeutics market is expanding rapidly, driving innovation in scalable and cost-effective manufacturing processes. solvias.com

Table 2: Comparison of Peptide Synthesis Strategies

Strategy Advantages Disadvantages Scalability
Solid-Phase Peptide Synthesis (SPPS) Fast, automatable, suitable for long peptides Can have lower purity for complex sequences, high solvent usage Good for lab and pilot scale; large scale can be costly
Solution-Phase Peptide Synthesis High purity of final product, potentially lower cost for short peptides at scale Labor-intensive, time-consuming, difficult for long peptides Excellent for large-scale production of shorter peptides/fragments
Chemoenzymatic Synthesis High selectivity, mild reaction conditions, can create unique analogues Enzyme availability and stability can be limiting, may require specific recognition sequences Dependent on the specific enzyme and process

Broader Biological Activities and Research Applications of Ranacyclin B Rn2

Spectrum of Antimicrobial Activity Against Diverse Microbial Strains

Ranacyclin-B-RN2, isolated from the skin secretions of the Black-striped Frog, Hylarana nigrovittata, has demonstrated specific antimicrobial effects. vulcanchem.comresearchgate.net Research shows it has an inhibitory effect on the growth of the Gram-positive bacterium Staphylococcus aureus at a concentration of 12.7 μM. nih.govresearchgate.net

While data on the broader spectrum of this compound is specific, the ranacyclin family of peptides, in general, exhibits activity against a wider range of microbes. nih.gov For instance, other members of this family, Ranacyclin E and Ranacyclin T, have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain yeasts. researchgate.netresearchgate.net

Table 1: Documented Antimicrobial Activity of this compound and Related Peptides

Modulation of Cellular Processes in Model Systems (excluding human clinical efficacy)

Ranacyclins, including this compound, can modulate fundamental cellular processes, primarily through two distinct mechanisms: protease inhibition and direct interaction with cellular components.

As Bowman-Birk type protease inhibitors, ranacyclins possess a characteristic trypsin inhibitory loop (TIL) that allows them to bind to and inhibit serine proteases like trypsin. vulcanchem.com A related compound, Ranacyclin-NF, demonstrated trypsin inhibitory activity with an inhibitory constant (Ki) of 447 nM. vulcanchem.comresearchgate.net This function allows these peptides to interfere with proteolytic pathways that are crucial for various biological functions in target organisms.

Furthermore, the antimicrobial action of ranacyclins involves the modulation of core cellular integrity and synthesis pathways. Like many AMPs, ranacyclins can interact with and disrupt bacterial cell membranes, leading to the formation of pores and the subsequent leakage of cellular contents. researchgate.netnih.gov This disruption of the membrane barrier is a primary mechanism of cell death. researchgate.net Some evidence suggests that AMPs can also inhibit the synthesis of DNA, RNA, and proteins within the bacterial cell. researchgate.net In a notable example of modulating cellular processes, the related peptide Ranacyclin-NF was found to improve the therapeutic potency of the antibiotic Gentamicin against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting an interaction with bacterial resistance mechanisms. researchgate.net

This compound as a Tool for Investigating Membrane Protein Interactions

While not yet widely applied for this purpose, the distinct membrane-interacting properties of this compound and its relatives present significant potential for their use as tools in studying membrane protein interactions. The characterization of interactions involving membrane proteins is critical for understanding cellular signaling and is a major focus in drug discovery. sartorius.com

Ranacyclins exhibit several features that make them suitable as molecular probes for biological membranes:

Broad Membrane Binding: They have the ability to bind to both zwitterionic and negatively charged membrane vesicles. nih.gov This allows them to be used as a tool to study a variety of model membrane systems without the strict requirement for negative charge that many other AMPs have.

Membrane Permeation: Ranacyclins insert into the hydrophobic core of the membrane, likely forming transmembrane pores. nih.gov This action can be leveraged to study how membrane-resident proteins respond to changes in membrane integrity, ion gradients, and lipid packing.

Unique Structural Action: Unlike peptides that rely on forming a stable alpha-helical structure, ranacyclins can adopt a significant portion of a random coil structure while in the membrane. nih.gov This unique mechanism of permeation offers a different way to probe membrane dynamics compared to more structurally defined peptides.

By introducing this compound to model systems containing specific membrane proteins, researchers could investigate how the peptide-induced membrane disruption affects protein conformation, oligomerization, and function. plos.org

Applications in Studying Innate Immunity Mechanisms

This compound serves as a model molecule for investigating the fundamental mechanisms of innate immunity. nih.govimrpress.com The innate immune system is the first line of defense against pathogens, relying on genetically encoded recognition molecules and effector components like AMPs. scielo.brnih.gov Amphibians, which lack some of the more complex physical barriers of other vertebrates, rely heavily on a rich arsenal (B13267) of AMPs secreted onto their skin as a primary defense mechanism. imrpress.com

Studying this compound provides direct insight into several key aspects of innate immunity:

Pathogen Recognition and Elimination: The peptide's ability to selectively target and disrupt microbial membranes is a core effector function of innate immunity. researchgate.netimrpress.com Analyzing its structure-function relationship helps explain how these simple peptides achieve effective and rapid killing of pathogens.

Evolution of Defense Molecules: Ranacyclins feature a conserved cyclic domain, often called a "Rana-box," formed by a disulfide bond. vulcanchem.comresearchgate.net This structure is crucial for its biological activity and represents an evolutionary solution for creating stable and effective defense peptides.

Host-Pathogen Interaction: By using this compound as a model effector, researchers can study the initial interactions between a host defense molecule and a pathogen at the molecular level, without the confounding variables of more complex immune responses.

Potential in the Development of Novel Antimicrobial Research Tools

The unique characteristics of this compound position it as a valuable candidate for the development of new research tools to combat antimicrobial resistance. Its potential extends beyond direct application and into the realm of basic research and drug discovery support.

The specific activity of this compound against S. aureus makes it a useful tool for focused studies on this particular pathogen, which includes highly resistant strains like MRSA. researchgate.netresearchgate.net Furthermore, the demonstrated ability of the related Ranacyclin-NF to work synergistically with the conventional antibiotic Gentamicin against MRSA is highly significant. researchgate.net This suggests that ranacyclins could be developed into tools to:

Probe mechanisms of antibiotic resistance and synergy.

Screen for other compounds that enhance the efficacy of existing antibiotics.

Investigate novel cellular pathways that can be targeted to overcome resistance.

Finally, the atypical mode of action of ranacyclins, which does not depend on a rigid secondary structure for membrane permeation, makes them excellent tools for exploring new and unconventional antimicrobial mechanisms. nih.gov Research using these peptides can help expand the understanding of how to kill pathogens, potentially leading to the design of new classes of antibiotics that are less susceptible to existing resistance mechanisms.

Table 2: Compound Names Mentioned in this Article

Future Research Directions and Emerging Paradigms for Ranacyclin B Rn2

Unraveling the Full Repertoire of Ranacyclin-B-RN2 Biological Targets

The known biological activity of this compound is centered on its antimicrobial properties and its likely function as a protease inhibitor. It has demonstrated an inhibitory effect on the growth of Staphylococcus aureus at concentrations of 6 and 12.7 μM. nih.govmdpi.comresearchgate.net As a member of the ranacyclin family, it is classified as a Bowman-Birk type protease inhibitor, suggesting it targets serine proteases such as trypsin. vulcanchem.com This dual activity is characteristic of many amphibian-derived peptides, which have evolved to serve multiple defensive functions.

Future research must aim to broaden our understanding of its molecular targets. A systematic screening against a wide panel of microbial species, including multi-drug resistant strains and fungi, is a critical next step. Furthermore, its protease inhibitory activity needs to be characterized in detail. Investigating its effects on a variety of proteases involved in physiological and pathological processes could reveal novel therapeutic applications.

AttributeDescription
Compound Name This compound
Source Skin secretions of Hylarana nigrovittata (Black-striped Frog) vulcanchem.com
Peptide Family Ranacyclin
Known Activity Antimicrobial (Anti-Gram-positive), Protease Inhibitor (likely) vulcanchem.com
Reported Efficacy Inhibition of S. aureus growth at 6 and 12.7 μM nih.govmdpi.comresearchgate.net

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new lead compounds. For this compound, these technologies offer a pathway to enhance its natural properties. HTS could be employed to rapidly screen libraries of this compound analogs against diverse biological targets, moving beyond its known antimicrobial and protease inhibitor functions.

Combinatorial chemistry, a process of creating a large number of different but structurally related molecules, could be used to generate a library of this compound variants. nih.gov By systematically altering its amino acid sequence, particularly within its cyclic domain, researchers could identify modifications that lead to:

Increased potency against specific microbial or cellular targets.

Enhanced stability and resistance to degradation in physiological environments.

Reduced potential for off-target effects.

This approach has been successfully applied to other antimicrobial peptides, and its application to this compound could yield novel derivatives with significantly improved profiles for research applications. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of this compound's mechanism of action, future research should integrate multi-omics data. This involves combining genomics, transcriptomics, proteomics, and metabolomics to understand the global cellular response to the peptide. For instance, treating a bacterial cell with this compound and subsequently analyzing its transcriptome and proteome could reveal the specific pathways that are disrupted.

This comprehensive data can help to elucidate whether the peptide's primary mechanism involves pore formation in the cell membrane—a common trait of AMPs like brevinins and esculentins—or if it also involves the inhibition of intracellular processes such as DNA, RNA, and protein synthesis. nih.govmdpi.com Understanding the complete mechanistic picture is essential for the rational design of future experiments and peptide analogs.

Advanced Bioinformatic and Machine Learning Approaches for Peptide Engineering

The fields of bioinformatics and machine learning are revolutionizing peptide engineering. For this compound, these computational tools can predict how changes in its amino acid sequence will affect its structure and function. Advanced algorithms can model the three-dimensional structure of the peptide and its interaction with target molecules, guiding the rational design of more potent and specific analogs. vulcanchem.com

Machine learning models, trained on large datasets of known antimicrobial peptides, could be used to:

Predict the antimicrobial spectrum of novel this compound variants.

Identify sequence motifs that are critical for its biological activity.

Optimize its properties, such as amphiphilicity and charge, to enhance its interaction with microbial membranes.

These in silico approaches can significantly reduce the time and cost associated with traditional laboratory-based peptide optimization.

Exploration of Synergistic Activities with Other Bioactive Molecules for Research Applications

A promising avenue of research for this compound is the exploration of its synergistic activities with other bioactive molecules. Combining it with conventional antibiotics could enhance their efficacy, particularly against resistant pathogens. This approach is based on findings for related compounds, such as Ranacyclin-NF, which has shown synergistic effects with antibiotics against MRSA. vulcanchem.com

Systematic studies should be conducted to screen for synergistic interactions between this compound and a wide range of antimicrobial agents. Such combinations could reveal novel strategies for overcoming antimicrobial resistance. The unique properties of amphibian-derived peptides make them excellent candidates for such combination-based research, potentially leading to new multi-target approaches to combat challenging infections. vulcanchem.com

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions for studying Ranacyclin-B-RN2?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to ensure alignment with research aims. For example:

  • Feasibility: Assess whether resources (e.g., lab equipment, sample availability) support the question.
  • Novelty: Identify gaps in existing literature (e.g., unexplored mechanisms of this compound in renal senescence).
  • Alignment: Ensure the question directly addresses the study’s hypothesis (e.g., "How does this compound modulate cellular senescence pathways in renal tissues?").
  • Avoid overly broad questions (e.g., "What does this compound do?") .

Q. What are key experimental design considerations for initial studies on this compound?

  • Methodological Answer :

  • Controls : Include negative (e.g., untreated samples) and positive controls (e.g., known senescence inhibitors) to validate assays .
  • Replicates : Use biological and technical replicates (minimum n=3) to account for variability .
  • Documentation : Record reagent sources, lot numbers, and storage conditions to ensure reproducibility (e.g., specify buffer composition for this compound solubility tests) .
  • Statistical Power : Collaborate with a statistician during design to determine sample sizes and appropriate tests (e.g., t-tests for pairwise comparisons) .

Q. How should researchers address basic statistical analysis for preliminary data on this compound?

  • Methodological Answer :

  • Descriptive Statistics : Report means ± standard deviations for quantitative data (e.g., enzyme activity assays).
  • Hypothesis Testing : Use parametric tests (e.g., ANOVA) for normally distributed data; non-parametric alternatives (e.g., Mann-Whitney U) for skewed distributions.
  • Software Tools : Leverage R, Python, or GraphPad Prism for analysis, ensuring transparency in code/script sharing .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate findings using multiple techniques (e.g., Western blot + qPCR for protein/gene expression consistency) .
  • Control Checks : Re-examine reagent purity (e.g., HPLC validation of this compound batches) and experimental conditions (e.g., pH, temperature stability) .
  • Bias Mitigation : Implement blinding during data collection/analysis to reduce observer bias .

Q. What advanced statistical methods are suitable for complex datasets involving this compound?

  • Methodological Answer :

  • Lasso Regression : Use to identify key predictors in high-dimensional data (e.g., omics studies) while avoiding overfitting .
  • False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values in multi-hypothesis testing (e.g., transcriptome-wide analysis) .
  • Machine Learning : Train models (e.g., random forests) to predict this compound interactions using structural/functional features .

Q. How can independent validation strengthen findings related to this compound?

  • Methodological Answer :

  • Cross-Lab Replication : Collaborate with external labs to reproduce key experiments (e.g., senescence assays) .
  • Open Science Practices : Share raw data, protocols, and code via repositories like Zenodo or GitHub .
  • Preclinical Reporting : Adhere to NIH guidelines for animal/cell studies (e.g., ARRIVE checklist) to enhance transparency .

Q. What ethical and translational considerations apply to this compound research?

  • Methodological Answer :

  • Community Engagement : Use CBPR (Community-Based Participatory Research) frameworks to align studies with public health priorities (e.g., renal disease prevention) .
  • Data Translation : Present findings in accessible formats (e.g., lay summaries) for non-scientific stakeholders .

Data Integration & Publication

Q. How should researchers integrate this compound findings with existing literature?

  • Methodological Answer :

  • Systematic Reviews : Conduct meta-analyses to contextualize results (e.g., compare this compound efficacy with other senescence inhibitors) .
  • Discussion Framing : Highlight theoretical implications (e.g., how results support/refute existing models of cellular aging) .

Q. What are best practices for publishing this compound studies?

  • Methodological Answer :

  • Journal Guidelines : Follow standards like the Beilstein Journal’s requirements for experimental detail (e.g., supplemental data for >5 compounds) .
  • Reproducibility : Include step-by-step protocols in supplementary materials (e.g., this compound synthesis steps) .
  • Ethical Disclosures : Declare funding sources, conflicts of interest, and animal welfare compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.